![molecular formula C13H11Cl2N5O B1384769 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-49-4](/img/structure/B1384769.png)

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Descripción general

Descripción

This compound is a pyrimidine derivative . Pyrimidine is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .

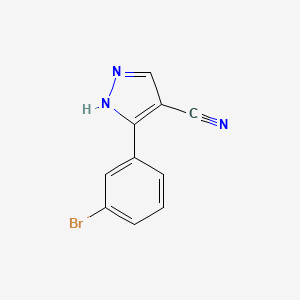

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring substituted with various groups . The two inhibitors bind in an L-shaped conformation with a chloroaromatic ring buried deeply in the S1 pocket. The opposite end of these compounds contains a basic substituent that extends into the S4 binding site. A chlorinated phenyl ring bridges the substituents in the S1 and S4 pockets via amide linkers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 350.3±32.0 °C . Other properties such as solubility, stability, and reactivity are not detailed in the search results.Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound has been utilized in the design and synthesis of novel pleuromutilin derivatives, which are potent inhibitors against Staphylococcus aureus (S. aureus) . These derivatives have shown promising in vitro antibacterial activities against both standard strains and clinical strains of S. aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives, such as compound 22c, have demonstrated good antibacterial ability with minimal inhibitory concentrations (MIC) comparable to existing antibiotics like tiamulin .

Development of Bioorganic Molecules

The compound serves as a crucial building block in bioorganic chemistry for developing molecules with potential therapeutic applications. Its structure allows for the introduction of diverse substituents, which can lead to the creation of a wide array of bioactive molecules with specific properties tailored for various biological targets .

Molecular Docking Studies

In the realm of computational biology, this compound has been used in molecular docking studies to predict how it fits into the binding pocket of bacterial ribosomes. This is crucial for understanding the mechanism of action of antibacterial agents and for designing drugs with enhanced efficacy and reduced resistance .

Bactericidal Kinetics Analysis

Research involving this compound includes studying its bactericidal kinetics. For instance, compound 22c derived from it has been observed to kill MRSA in a time-dependent manner, performing faster bactericidal kinetics than the reference drug tiamulin. This kind of analysis is vital for determining the dosage and frequency of administration for new antibacterial drugs .

Pharmacokinetics and Drug Development

The compound’s derivatives have been evaluated in vivo using animal models, such as the neutropenic murine thigh infection model. These studies are essential for assessing the pharmacokinetics and determining the in vivo bactericidal activity of new drugs, which is a critical step in the drug development process .

Safety and Toxicity Profiling

Safety profiling is another significant application. The compound’s derivatives have been tested for cytotoxicity on various cell lines, such as RAW 264.7, Caco-2, and 16-HBE cells. Ensuring that new drugs do not significantly inhibit cell viability at therapeutic doses is a fundamental aspect of preclinical drug safety evaluation .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit a variety of biological activities .

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer activities .

Safety and Hazards

Direcciones Futuras

The future directions of research on this compound could involve further exploration of its biological activities, particularly its anticoagulant activity . Additionally, the development of more efficient synthesis methods and the investigation of its other potential applications could be areas of future research.

Propiedades

IUPAC Name |

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXDKWWLXUQBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)